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Cyclooct-2-en-1-ol

Cat. No.: B1609350
CAS No.: 3212-75-7
M. Wt: 126.2 g/mol
InChI Key: UJZBDMYKNUWDPM-XQRVVYSFSA-N
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Description

Contextualization within Cycloalkenol Chemistry

Cyclooct-2-en-1-ol is a member of the cycloalkenol class of compounds, specifically an allylic alcohol, where the hydroxyl group is attached to a carbon atom adjacent to a double bond. Its chemistry is characteristic of this class but is also heavily influenced by its eight-membered ring structure. Unlike smaller, more rigid five- or six-membered cycloalkenols, the conformational flexibility of the cyclooctene (B146475) ring introduces unique stereochemical outcomes in its reactions. researchgate.net

A critical aspect of its chemistry is the existence of geometric isomers, (Z)-cyclooct-2-en-1-ol (cis) and (E)-cyclooct-2-en-1-ol (trans). The cis isomer is the thermodynamically more stable form. The trans isomer, containing a highly strained trans-double bond within a medium-sized ring, is significantly less stable and thus more reactive. rsc.orgresearchgate.net This high ring strain is a key feature exploited in modern synthesis. researchgate.net

The reactivity of this compound can be compared to other cycloalkenols. For instance, in epoxidation reactions, the stereochemical outcome is highly dependent on the ring size. researchgate.net A study on the epoxidation of various cycloalkenols with monoperoxyphthalic acid in water revealed that while five- and six-membered rings predominantly yield cis-epoxy alcohols, (Z)-cyclooct-2-en-1-ol exclusively gives the trans-epoxy alcohol. researchgate.net This highlights how the specific conformation of the eight-membered ring directs the approach of the reagent. Similarly, in catalytic oxidations of cycloalkenes, the competition between allylic oxidation (forming the alcohol and ketone) and epoxidation is sensitive to the ring size, with larger rings like cyclooctene showing a strong preference for epoxidation compared to smaller rings like cyclohexene. researchgate.net

Significance in Modern Organic Synthesis and Catalysis

This compound is a valuable intermediate in organic synthesis due to the versatile reactivity of its functional groups. ontosight.ai It serves as a precursor for a variety of other cyclooctane (B165968) derivatives.

Key Synthetic Transformations:

Oxidation: The allylic alcohol can be oxidized to the corresponding α,β-unsaturated ketone, cyclooct-2-en-1-one. This transformation is often a subject of study in the development of new catalytic systems. For example, the oxidation of cyclooctene can yield a mixture of products including cyclooctene oxide, this compound, and cyclooct-2-en-1-one, with product distribution depending on the catalyst used. rsc.orgasianpubs.org

Epoxidation: The hydroxyl group can direct the stereoselective epoxidation of the adjacent double bond. The reaction of (Z)-cyclooct-2-en-1-ol with reagents like m-chloroperoxybenzoic acid (MCPBA) or monoperoxyphthalic acid (MPPA) yields trans-2,3-epoxycyclooctan-1-ol with high selectivity. researchgate.net

Derivatization: The hydroxyl group can be converted into other functionalities, such as esters or ethers, to produce monomers for polymerization or other specialized molecules. researchgate.net For instance, it can be reacted with succinic anhydride (B1165640) to form 4-(cyclooct-2-en-1-yloxy)-4-oxobutanoic acid, a monomer of interest for ring-opening metathesis polymerization (ROMP). researchgate.net

The most prominent modern application of this compound, particularly its trans isomer, is in the field of bioorthogonal chemistry . researchgate.net Trans-cyclooctenes (TCOs) are renowned for their rapid reactivity with tetrazines in inverse electron-demand Diels-Alder (IEDDA) reactions. researchgate.net This "click" reaction is exceptionally fast and proceeds under biological conditions without interfering with native cellular processes. Trans-cyclooct-2-en-1-ol and its derivatives are used in "click-to-release" strategies, where a molecule (like a drug or a fluorophore) is attached to the TCO via its hydroxyl group. core.ac.ukrsc.org Upon reaction with a tetrazine trigger, the TCO linker is cleaved, releasing the cargo molecule at a specific time and location. researchgate.netcore.ac.uk This technology has significant potential for targeted drug delivery and advanced cellular imaging. researchgate.net

Table 2: Selected Reactions of this compound

Reaction Type Reagent(s) Major Product(s) Reference(s)
Oxidation Chromium trioxide, Potassium permanganate Cyclooct-2-en-1-one
Reduction Hydrogen gas with Palladium on carbon Cyclooctanol
Epoxidation (of Z-isomer) Monoperoxyphthalic acid (MPPA) in water trans-2,3-Epoxycyclooctan-1-ol researchgate.net
Esterification Succinic anhydride, DMAP 4-(Cyclooct-2-en-1-yloxy)-4-oxobutanoic acid researchgate.net
IEDDA "Click-to-Release" (of trans-isomer) Tetrazine derivatives Dihydropyridazine (B8628806) intermediate, released alcohol researchgate.netcore.ac.uk

Historical Trajectory and Current Research Frontiers of this compound

The study of this compound and its isomers has evolved significantly over the decades. Early research focused on fundamental synthesis and reactivity. A notable synthesis of trans-cyclo-oct-2-en-1-ol was reported in 1971, which involved the hydrolysis of exo-8-bromobicyclo nih.govCurrent time information in Bangalore, IN.octane. rsc.org The same study described the isomerization of the trans-alcohol to the more stable cis-isomer using silver nitrate (B79036), demonstrating the energetic relationship between the two forms. rsc.org Other early work established methods for its synthesis from cyclooctene via allylic bromination followed by substitution. google.comresearchgate.net

Current research frontiers have shifted towards exploiting the unique properties of this molecule for sophisticated applications. The primary areas of active research include:

Bioorthogonal Chemistry: The development of novel trans-cyclooct-2-en-1-ol derivatives is a major focus. researchgate.net Research aims to fine-tune the balance between the stability of the TCO ring and its reactivity towards tetrazines to create more efficient linkers for drug delivery and diagnostics. researchgate.netcore.ac.uk Studies compare the decaging efficiencies of different TCO-alcohol isomers, such as axial vs. equatorial conformers, to optimize release kinetics for in-cell applications. rsc.org

Polymer Science: Functionalized cyclooctene derivatives, synthesized from this compound, are being explored as monomers for Ring-Opening Metathesis Polymerization (ROMP). researchgate.net This allows for the creation of polymers with unsaturated backbones that can be further modified, leading to advanced materials with tailored hydrophilic or amphiphilic properties. researchgate.net

Advanced Catalysis: The selective synthesis of this compound through the catalytic oxidation of cyclooctene remains an area of interest. psu.edu Developing catalysts that can selectively perform allylic hydroxylation over the more common epoxidation of cyclooctene is a challenge that, if solved, would provide more efficient routes to this valuable intermediate. researchgate.net

Table 3: Overview of Synthetic Routes to this compound

Starting Material Key Reagents/Conditions Product Isomer Reference(s)
exo-8-Bromobicyclo nih.govCurrent time information in Bangalore, IN.octane Buffered aqueous dioxan, 100°C trans rsc.org

| cis-Cyclooctene | 1. N-Bromosuccinimide (NBS), AIBN 2. Acetone, H₂O, NaHCO₃, reflux | cis | researchgate.net | | Cyclooct-2-en-1-one | LiAlH₄ or NaBH₄ | cis | ontosight.ai | | trans-Cyclo-oct-2-en-1-ol | Silver nitrate (AgNO₃) in aqueous dioxan | cis | rsc.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O B1609350 Cyclooct-2-en-1-ol CAS No. 3212-75-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2Z)-cyclooct-2-en-1-ol
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InChI

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h4,6,8-9H,1-3,5,7H2/b6-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UJZBDMYKNUWDPM-XQRVVYSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=CC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C=C\C(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201316278
Record name 2-Cycloocten-1-ol
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Molecular Weight

126.20 g/mol
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CAS No.

3212-75-7
Record name 2-Cycloocten-1-ol
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Record name Cyclooct-2-en-1-ol
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Synthetic Methodologies for Cyclooct 2 En 1 Ol and Its Stereoisomers

Established Chemical Synthesis Pathways

Conventional synthetic routes to cyclooct-2-en-1-ol often rely on foundational organic reactions, including the reduction of ketone precursors, ring-opening of bicyclic systems, and direct functionalization of the cyclooctene (B146475) core. These methods provide reliable access to racemic or diastereomeric mixtures of the target alcohol.

Stereoselective Reduction of Cyclooct-2-en-1-one Precursors

A primary and straightforward method for synthesizing this compound is the reduction of its corresponding ketone, cyclooct-2-en-1-one. ontosight.ai This approach is widely used due to the commercial availability of the starting enone. The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation. These reagents typically deliver a hydride ion to the carbonyl carbon, yielding the allylic alcohol. The facial selectivity of the hydride attack can be influenced by the conformation of the flexible eight-membered ring, often leading to a mixture of diastereomers if other stereocenters are present. For instance, the reduction of a simple enone can be transformed into an enantioselective hydrogenation to produce a chiral allylic alcohol using specific catalysts. uclm.es The stereoselectivity of hydride reductions in cyclic ketones can be complex, sometimes involving twist-boat conformers that influence the trajectory of the nucleophilic attack. researchgate.net

Precursor Reducing Agent Solvent Product Key Findings
Cyclooct-2-en-1-oneSodium Borohydride (NaBH₄)Tetrahydrofuran (THF) or Diethyl etherThis compoundYields the target alcohol in good yields and high purity.
Cyclooct-2-en-1-oneLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF) or Diethyl etherThis compoundA powerful reducing agent for this transformation.
α,β-Unsaturated KetonesChiral RuCl₂(xylylbinap)(diamine) / K₂CO₃Not SpecifiedChiral Allylic AlcoholAchieves efficient asymmetric hydrogenation with high substrate-to-catalyst ratios. uclm.es

Hydrolytic Routes from Halogenated Bicyclo[5.1.0]octane Systems

An alternative strategy for the synthesis of this compound, particularly its trans-isomer, involves the ring-opening of halogenated bicyclo[5.1.0]octane derivatives. These strained bicyclic systems can undergo stereospecific solvolysis or silver-ion-mediated rearrangements to yield functionalized trans-cyclooctenes. nih.gov

For example, Whitham and coworkers demonstrated that the solvolysis of exo-8-bromobicyclo[5.1.0]octane in aqueous dioxane proceeds stereospecifically to afford diastereomers of trans-cyclooct-2-en-1-ol. nih.gov Similarly, Reese and Shaw investigated silver-mediated rearrangements of dihalogenated systems, such as the conversion of 8,8-dibromobicyclo[5.1.0]octane to diastereomers of 2-bromo-trans-cyclooct-2-en-1-ol. nih.govgoogle.com These methods are valuable for accessing the more strained trans-allylic alcohol, which is a key building block in various applications.

Starting Material Reagents Conditions Product(s) Key Findings
exo-8-Bromobicyclo[5.1.0]octaneAqueous DioxaneSolvolysisDiastereomers of trans-cyclooct-2-en-1-olDemonstrates stereospecific solvolysis to form the trans-isomer. nih.gov
8,8-Dibromobicyclo[5.1.0]octaneAcetone, Water, Silver(I) perchlorateNot SpecifiedDiastereomers of 2-bromo-trans-cyclooct-2-en-1-olSilver-ion mediation facilitates the rearrangement to a functionalized trans-cyclooctenol. nih.govgoogle.com
Bicyclo[5.1.0]octa-2,4-dieneNot SpecifiedHeating at 95 °CCycloocta-1,3,5-trieneThe thermal rearrangement of related systems highlights the reactivity of the bicyclic core. pageplace.de

Controlled Functionalization of Cyclooctene Scaffolds

Direct functionalization of the readily available cyclooctene or cyclooctadiene provides another route to this compound. ontosight.ai These methods often involve allylic oxidation or a sequence of addition and elimination reactions to introduce the hydroxyl group at the desired position.

One common approach is the epoxidation of cyclooctadiene to form an epoxide, which is then subjected to a ring-opening reaction to yield the desired alcohol. Another method involves the reaction of cyclooctene with a hydroxylating agent. ontosight.ai For instance, the photoisomerization of cis-cyclooct-4-enol can be used to synthesize trans-cyclooct-4-enol, which is a structurally related isomer. nih.gov The functionalization of cyclooctene and its derivatives is a topic of ongoing research, with new methods being developed to control the regioselectivity and stereoselectivity of these transformations. researchgate.net The conformational bias of the cis-cyclooctene ring often directs addition reactions to occur from the less sterically hindered face. bharatpublication.com

Starting Material Reaction Sequence Key Reagents Product Key Findings
CyclooctadieneEpoxidation followed by ring-openingm-CPBA, followed by base or acidCyclooctenol derivativeA two-step route to introduce the hydroxyl group.
cis-CycloocteneAllylic oxidationNot specifiedThis compoundDirect introduction of the hydroxyl group at the allylic position. ontosight.ai
cis,cis-1,3-CyclooctadienePhotooxygenation, then reductionSinglet oxygen, then ZincA cyclooctene diolAn efficient synthesis of a diol precursor which can be further modified. researchgate.net

Advanced Stereospecific and Enantioselective Approaches

The demand for enantiomerically pure compounds, particularly in the pharmaceutical and life sciences, has driven the development of sophisticated synthetic methods. snnu.edu.cn Asymmetric catalysis and the use of chiral auxiliaries represent the forefront of strategies to produce specific enantiomers of this compound.

Asymmetric Catalysis in this compound Formation

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. uclm.essigmaaldrich.com This approach is highly efficient and atom-economical. For the synthesis of this compound, catalytic asymmetric methods can be applied to the reduction of the enone precursor or to the allylic oxidation of cyclooctene.

For example, the use of chiral transition metal complexes, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can effect the highly enantioselective hydrogenation of α,β-unsaturated ketones. uclm.es Another powerful technique is the Sharpless asymmetric epoxidation of allylic alcohols, which uses a titanium catalyst and a chiral tartrate ester to achieve excellent stereocontrol. uclm.es While this is typically used on allylic alcohols, related strategies can be adapted. For instance, vanadium-catalyzed epoxidation of (1RS, 2RS)-(E)-cyclooct-2-en-1-ol has been shown to give the trans-epoxide selectively. researchgate.net The development of chiral cyclopentadienyl (B1206354) (Cpx) ligands has also expanded the toolkit for asymmetric catalysis, enabling a diverse array of reactions with high stereocontrol. snnu.edu.cn

Reaction Type Catalyst System Substrate Product Key Findings
Asymmetric HydrogenationChiral Rhodium(I) or Ruthenium(II) complexes with chiral phosphine ligandsα,β-Unsaturated KetonesEnantioenriched Allylic AlcoholsCan achieve optical yields of 85-90% or more. uclm.esresearchgate.net
Asymmetric Allylic OxidationCopper(I) with chiral biphenylbisoxazoline ligandsCycloolefinsChiral Allylic Esters (precursors to alcohols)A direct method for the enantioselective C-H oxidation of cyclic olefins. lookchem.com
Asymmetric EpoxidationTitanium(IV) tetraisopropoxide, diethyl tartrate, t-butyl hydroperoxideAllylic AlcoholsEnantioenriched Epoxy AlcoholsA highly predictable and stereoselective oxidation method. uclm.es
Asymmetric CyclopropanationChiral Oxazaborolidinium Ion (COBI) catalystNot specifiedChiral cyclopropanesCOBI catalysts are effective for various asymmetric transformations. sigmaaldrich.com

Chiral Auxiliary-Directed Syntheses

In a chiral auxiliary-based approach, a prochiral substrate is covalently bonded to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemical course of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product. sigmaaldrich.com This strategy offers a powerful means of controlling stereochemistry.

While specific examples for this compound are less commonly reported than catalytic methods, the principles are broadly applicable. For instance, a chiral auxiliary could be attached to a cyclooctene derivative to direct a diastereoselective epoxidation or dihydroxylation. The subsequent removal of the auxiliary would then furnish the chiral alcohol. Colobert and coworkers reported a palladium(II)-catalyzed oxidative Heck-type olefination where a sulfoxide (B87167) group acted as both a directing group and a chiral auxiliary. dokumen.pub Such strategies, where a chiral group is temporarily installed to guide a reaction, are a cornerstone of modern asymmetric synthesis. google.com

Strategy Chiral Moiety Mechanism Potential Application Key Principle
Auxiliary-Controlled ReductionChiral group attached to ketoneThe auxiliary blocks one face of the carbonyl, forcing hydride attack from the opposite face.Diastereoselective reduction of a cyclooct-2-en-1-one derivative.The auxiliary is later removed to yield the enantiopure alcohol. sigmaaldrich.comgoogle.com
Auxiliary-Directed C-H FunctionalizationChiral sulfoxideThe sulfoxide directs a metal catalyst to a specific C-H bond for functionalization.Diastereoselective synthesis of biaryls, with principles applicable to other scaffolds. dokumen.pubThe chiral auxiliary controls the stereochemical outcome of the reaction. dokumen.pub

Stereochemical Investigations of Cyclooct 2 En 1 Ol Systems

Configurational Isomerism: Cis- and Trans-Cyclooct-2-en-1-ol

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. libretexts.org In the case of cyclooct-2-en-1-ol, the presence of a double bond within the eight-membered ring gives rise to cis and trans isomers, also known as geometric isomers. libretexts.orgmasterorganicchemistry.comsavemyexams.comlibretexts.org

cis-Cyclooct-2-en-1-ol ((Z)-cyclooct-2-en-1-ol): In this isomer, the substituents attached to the double bond are on the same side of the ring's plane. masterorganicchemistry.comsavemyexams.comlibretexts.org The cis configuration is generally the more stable and common form of cyclooctene (B146475) derivatives due to lower ring strain. wikipedia.orgresearchgate.net The synthesis of (Z)-cyclooct-2-enol can be achieved through methods like the allylic bromination of (Z)-cyclooctene followed by hydrolysis. epfl.ch

trans-Cyclooct-2-en-1-ol ((E)-cyclooct-2-en-1-ol): This isomer features substituents on opposite sides of the double bond's plane. masterorganicchemistry.comsavemyexams.comlibretexts.org The trans configuration introduces significant ring strain, making it a highly reactive species. wikipedia.orgnih.gov This heightened reactivity is a key feature exploited in various chemical transformations. nih.gov The synthesis of trans-cyclooctene (B1233481) derivatives can be challenging but has been achieved through stereospecific methods. googleapis.com For instance, (1RS,2RS)-trans-Cyclo-oct-2-en-1-ol has been synthesized via the hydrolysis of exo-8-bromobicyclo rsc.orgCurrent time information in Bangalore, IN.octane. researchgate.net It can be isomerized to the cis form upon heating with silver nitrate (B79036). researchgate.net

The difference in stability and reactivity between the cis and trans isomers of this compound is a central theme in its chemistry, dictating the feasibility and outcomes of various reactions.

Conformational Dynamics and Preferred Geometries

Beyond configurational isomerism, the flexibility of the eight-membered ring in this compound allows for various spatial arrangements known as conformations. The cyclooctene ring is not planar and adopts puckered conformations to minimize steric and torsional strain.

Computational studies have identified multiple conformations for cyclooctene, with each being chiral and existing as a pair of enantiomers. researchgate.net The interconversion between these conformers occurs through ring-inversion processes, leading to a complex potential energy surface with a total of 16 possible conformers. researchgate.net For substituted cyclooctene systems, such as 8,9,10,11-tetrahydro-7H-cycloocta[de]naphthalen-9-ol, studies based on NMR spectra have indicated a preference for specific conformations, such as the equatorial-boat form. researchgate.net

The hydroxyl group in this compound can exist in different orientations, primarily axial and equatorial. Density functional theory (DFT) calculations have shown that for functionalized trans-cyclooctenes, the axial isomer can be higher in energy than the corresponding equatorial isomer. nih.gov This energy difference has a direct impact on the reactivity of the isomers.

Diastereoselective Reaction Outcomes Involving this compound

Diastereoselective reactions are those in which one diastereomer of a product is preferentially formed over others. The stereochemistry of this compound significantly directs the outcome of such reactions.

A notable example is the epoxidation of the double bond. The epoxidation of cis-cyclooct-2-en-1-ol with peroxy acids, such as peroxybenzoic acid or monoperoxyphthalic acid (MPPA), stereospecifically yields the trans-epoxy alcohol. rsc.orgresearchgate.net This means the epoxy group is introduced on the opposite face of the ring relative to the hydroxyl group. rsc.org This high degree of diastereoselectivity is attributed to the preferred transition state geometry where the peroxy acid is directed by the allylic hydroxyl group. rsc.org

Similarly, the addition of iodonium (B1229267) nitrate to this compound results in the formation of the intermediate iodonium ion trans to the hydroxyl group. cdnsciencepub.com This is in contrast to smaller ring systems like cyclopent-2-en-1-ol and cyclohex-2-en-1-ol, where the iodonium ion forms cis to the hydroxyl group. cdnsciencepub.com This highlights the profound influence of the ring size and its conformational preferences on the stereochemical course of the reaction.

The table below summarizes the diastereoselective outcomes of some reactions involving cyclooctenols.

ReactantReagentMajor Product StereochemistryReference(s)
cis-Cyclooct-2-en-1-olPeroxybenzoic acidtrans-2,3-epoxycyclooctan-1-ol rsc.org
cis-Cyclooct-2-en-1-olMonoperoxyphthalic acid (MPPA)trans-2,3-epoxycyclooctan-1-ol researchgate.net
This compoundIodonium nitratetrans addition relative to hydroxyl cdnsciencepub.com
Cyclohex-2-en-1-olIodonium nitratecis addition relative to hydroxyl cdnsciencepub.com
Cyclopent-2-en-1-olIodonium nitratecis addition relative to hydroxyl cdnsciencepub.com

Chiral Purity and Enantiomeric Excess in this compound Derivatization

This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. These mirror images are called enantiomers. The purity of a sample containing a chiral substance is often described by its enantiomeric excess (ee), which measures the degree to which one enantiomer is present in a greater amount than the other. wikipedia.orgmasterorganicchemistry.com A sample with 100% of a single enantiomer has an ee of 100%, while a racemic mixture (50:50 of both enantiomers) has an ee of 0%. wikipedia.org

The determination of enantiomeric excess is crucial in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. wikipedia.org For derivatives of this compound, techniques like High-Performance Liquid Chromatography (HPLC) using chiral stationary phases are employed to separate the enantiomers and determine the ee. rsc.org For example, the optical purity of (S)-Cyclooct-2-en-1-yl 2-iodobenzoate (B1229623) has been determined using a Chiralpak AD column. rsc.org

The synthesis of enantiomerically enriched derivatives of this compound is an active area of research, with various chiral ligands and catalysts being explored to achieve high diastereoselectivity and enantioselectivity.

Impact of Stereochemistry on Reactivity and Application in Bioorthogonal Chemistry

The unique stereochemical features of this compound, particularly the strained trans isomer, have made it a valuable tool in bioorthogonal chemistry. nih.gov Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org

The high ring strain of trans-cyclooctene (TCO) makes it an exceptionally reactive dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines. wikipedia.orgnih.gov This reaction is extremely fast and selective, allowing for the labeling and manipulation of biomolecules in living cells. wikipedia.orgnih.govtcichemicals.com

The stereochemistry of substituted trans-cyclooctenols has a significant impact on their reactivity in these bioorthogonal ligations. Studies have shown that the axial isomer of functionalized TCOs can be more reactive than the equatorial isomer. nih.gov For instance, the axial isomer of trans-cyclooct-2-enol exhibits higher reactivity compared to its equatorial counterpart. nih.gov This difference in reactivity is attributed to the specific geometric arrangement of the molecule, which influences the energy of the transition state in the cycloaddition reaction.

Furthermore, trans-cyclooctenols have been utilized in bioorthogonal decaging reactions. core.ac.ukrsc.org In this strategy, a "caged" molecule is rendered inactive by a protecting group that can be removed by a specific chemical trigger. trans-Cyclooctenols can act as triggers to release active molecules, such as drugs or fluorescent probes, inside living cells. core.ac.ukrsc.org The efficiency of this decaging process is also dependent on the stereochemistry of the trans-cyclooctenol used. rsc.org

The table below highlights the second-order rate constants for the IEDDA reaction between different cyclooctene derivatives and tetrazines, illustrating the impact of stereochemistry on reactivity.

Cyclooctene DerivativeReactionSecond-Order Rate Constant (k₂)Reference(s)
Parent trans-cycloocteneIEDDA with electron-deficient tetrazines2.0 x 10³ M⁻¹s⁻¹ nih.gov
Diol-derivatized a-TCOIEDDA with 3,6-dipyridyl-s-tetrazine(150 ± 8) x 10³ M⁻¹s⁻¹ nih.gov
Axial diastereomer of trans-cyclooct-4-enolIEDDA with 3,6-dipyridyl-s-tetrazine(70 ± 2) x 10³ M⁻¹s⁻¹ nih.gov

Reaction Mechanisms and Intrinsic Reactivity of Cyclooct 2 En 1 Ol

Olefin Functionalization Processes

The carbon-carbon double bond in cyclooct-2-en-1-ol is susceptible to a variety of addition and functionalization reactions. The presence of the allylic hydroxyl group often plays a crucial role in directing the stereochemical outcome of these transformations.

The epoxidation of this compound involves the addition of an oxygen atom across the double bond to form an epoxide, also known as an oxirane. The stereochemical outcome of this reaction, specifically the facial selectivity (i.e., whether the oxygen is added to the same face as the hydroxyl group, syn, or to the opposite face, anti), is highly dependent on the epoxidizing agent and reaction conditions.

With peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane, the epoxidation of (Z)-cyclooct-2-en-1-ol proceeds with high anti-selectivity, yielding the trans-epoxy alcohol almost exclusively. researchgate.netmdma.ch This is attributed to the conformation of the cyclooctene (B146475) ring, which directs the reagent to the face opposite the bulky hydroxyl group. In contrast, for smaller cyclic allylic alcohols like those with five or six-membered rings, m-CPBA often yields the syn-epoxide due to hydrogen bonding between the hydroxyl group and the peroxy acid, which directs the reagent to the same face. researchgate.netnih.gov

Transition metal-catalyzed epoxidations, such as those using tert-butyl hydroperoxide (t-BuOOH) in the presence of a vanadium catalyst (e.g., VO(acac)₂), also exhibit high syn-selectivity for many allylic alcohols. mdma.ch This is due to the formation of a coordination complex between the catalyst, the hydroxyl group, and the hydroperoxide, which delivers the oxygen to the syn face. However, for (Z)-cyclooct-2-en-1-ol, even this system can show different selectivity compared to smaller rings. mdma.ch

Interestingly, performing the epoxidation with monoperoxyphthalic acid (MPPA) in a strong aqueous alkaline medium (e.g., 1 M NaOH) can dramatically influence the stereoselectivity. While this method provides high syn-selectivity for five- and six-membered allylic alcohols, it exclusively produces the trans-adduct for (Z)-cyclooct-2-en-1-ol. researchgate.net

The facial selectivity is a result of a complex interplay between steric hindrance, the conformation of the eight-membered ring, and the potential for hydrogen-bonding between the substrate's hydroxyl group and the epoxidizing agent. researchgate.netnih.gov

Table 1: Facial Selectivity in the Epoxidation of (Z)-Cyclooct-2-en-1-ol

Epoxidizing Agent/System Solvent Predominant Isomer Selectivity
m-Chloroperoxybenzoic acid (m-CPBA) CH₂Cl₂ trans-2,3-Epoxycyclooctan-1-ol anti
Monoperoxyphthalic acid (MPPA) 1 M NaOH (aq) trans-2,3-Epoxycyclooctan-1-ol anti

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group across the double bond. The regioselectivity and stereoselectivity of these reactions are key considerations.

One common hydrofunctionalization is hydroboration-oxidation. In this two-step process, a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex) adds across the double bond, followed by oxidation (e.g., with hydrogen peroxide and sodium hydroxide). The boron atom typically adds to the less sterically hindered carbon, and the subsequent oxidation replaces the boron with a hydroxyl group. For this compound, this reaction can lead to the formation of cyclooctane-1,3-diols. The stereochemistry is influenced by the directing effect of the existing hydroxyl group.

Another example is the addition of iodonium (B1229267) nitrate (B79036) (INO₃). The stereochemistry of the products from the addition of iodonium nitrate to various cycloalk-2-en-1-ols reveals that the intermediate iodonium ion is formed cis to the hydroxyl group in five-, six-, and seven-membered rings. cdnsciencepub.com However, in the case of this compound, the addition occurs trans to the hydroxyl group, again highlighting the influence of the eight-membered ring's conformation. cdnsciencepub.com

The double bond of this compound and its derivatives can participate in cycloaddition reactions. The trans-isomer of cyclooctene, in particular, is highly reactive in these transformations due to its significant ring strain. nih.gov

A prominent example is the inverse-electron-demand Diels-Alder (IEDDA) reaction. nih.gov trans-Cyclooctene (B1233481) derivatives, including trans-cyclooct-2-en-1-ol, react rapidly with electron-poor dienes like 1,2,4,5-tetrazines. nih.govsigmaaldrich.commedkoo.com This reaction is exceptionally fast and proceeds without the need for a catalyst, making it a powerful tool in bioorthogonal chemistry for applications like biological labeling. sigmaaldrich.commedkoo.com The reaction involves a [4+2] cycloaddition between the tetrazine (the diene) and the trans-cyclooctene (the dienophile) to form a highly strained bicyclic intermediate that quickly rearranges. nih.gov The axial isomer of trans-cyclooct-2-en-1-ol has been reported to have higher reactivity in these reactions compared to the equatorial isomer. nih.gov

Hydrofunctionalization and Addition Mechanisms

Hydroxyl Group Transformations

The hydroxyl group of this compound can undergo reactions typical of secondary alcohols, such as oxidation and reduction of its derivatives.

Selective oxidation of the secondary allylic alcohol in this compound yields the corresponding α,β-unsaturated ketone, cyclooct-2-en-1-one. ontosight.ai Various reagents can accomplish this transformation, with the choice of reagent often depending on the desired selectivity and tolerance of other functional groups.

Common oxidizing agents for this purpose include:

Manganese dioxide (MnO₂): This is a mild and selective reagent for the oxidation of allylic and benzylic alcohols. It operates under heterogeneous conditions and often requires a large excess of the reagent.

Pyridinium chlorochromate (PCC): A complex of chromium trioxide with pyridine (B92270) and hydrochloric acid, PCC is a versatile oxidizing agent that converts primary and secondary alcohols to aldehydes and ketones, respectively. It is typically used in dichloromethane.

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine. It is known for its mild conditions and high yields.

In some catalytic oxidation systems using metal catalysts and an oxidant like tert-butyl hydroperoxide, this compound can be formed as a byproduct alongside the epoxide during the oxidation of cyclooctene. asianpubs.org

Reduction reactions can target either the double bond or functional groups in derivatives of this compound.

Catalytic Hydrogenation: The carbon-carbon double bond can be reduced by catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere. This reaction converts this compound to cyclooctanol.

Reduction of the Carbonyl Group: The ketone derivative, cyclooct-2-en-1-one, can be reduced back to this compound. ontosight.ai Using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will selectively reduce the carbonyl group without affecting the olefin. This process is a common synthetic route to produce this compound itself. ontosight.ai

Reduction of Epoxides: The epoxides derived from this compound can be opened via reduction. For example, treatment with lithium aluminum hydride typically results in the nucleophilic attack of a hydride ion at the less substituted carbon of the epoxide ring, leading to the formation of a diol.

Nucleophilic Substitutions and Derivatization at the Hydroxyl Center

The hydroxyl group of this compound serves as a prime site for nucleophilic substitution and derivatization, enabling the synthesis of a diverse array of analogs. These reactions typically involve the conversion of the hydroxyl group into a better leaving group, followed by attack by a nucleophile. Common strategies include esterification, etherification, and conversion to sulfonate esters, which can then be displaced.

Research has demonstrated the synthesis of various derivatives through these pathways. For instance, reactions with acyl chlorides or anhydrides in the presence of a base lead to the formation of corresponding esters. Ether synthesis can be accomplished under Williamson ether synthesis conditions, where the alkoxide of this compound reacts with an alkyl halide.

A notable application of derivatization is in the preparation of monomers for polymerization or as intermediates for more complex molecules. For example, this compound has been reacted with succinic anhydride and oxalyl chloride to produce derivatives with ester groups. researchgate.net These reactions highlight the utility of the hydroxyl group as a handle for introducing new functionalities. researchgate.net The synthesis of these derivatives is often straightforward and proceeds in high yields. researchgate.net

The stereochemistry of these substitution reactions is of significant interest. Depending on the reaction conditions and the nature of the nucleophile, the substitution can proceed with either retention or inversion of configuration at the chiral center. For example, SN2' reactions, involving nucleophilic attack at the double bond with allylic rearrangement, have been observed. rsc.org

The following table summarizes some reported derivatization reactions of this compound and related cyclooctenol compounds:

Starting MaterialReagent(s)ProductYieldReference
This compoundSuccinic anhydride, DMAP, Toluene4-(Cyclooct-2-en-1-yloxy)-4-oxobutanoic acid71% researchgate.net
Cyclooct-4-en-1-ol (B7950028)Oxalyl chloride, Et₂O2-(Cyclooct-4-en-1-yloxy)-2-oxoacetic acid53% researchgate.net
(2E)-Cyclooct-2-en-1-olIsocyanate 138, Triethylamine, TolueneTCO-carbamate benzyl (B1604629) ether- core.ac.uk

Table 1: Examples of Derivatization Reactions of Cyclooctenols

Ring-Opening and Rearrangement Pathways

The eight-membered ring of this compound and its analogs is subject to various ring-opening and rearrangement reactions, driven by factors such as ring strain, electronic effects, and the presence of catalysts. These transformations lead to structurally diverse products and are of significant interest in synthetic chemistry.

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of polymers from cyclic olefins. Cyclooctene and its derivatives are excellent monomers for ROMP, leading to polyoctenamers with a range of properties and applications. The presence of a hydroxyl group in this compound and its isomers allows for the synthesis of functionalized polymers.

Ruthenium-based catalysts, such as Grubbs catalysts, are commonly employed to initiate ROMP of cyclooctene derivatives. rsc.orgresearchgate.net The polymerization proceeds via a metallacyclobutane intermediate, as proposed by the Chauvin mechanism. mit.edu The properties of the resulting polymers, such as microstructure (cis/trans content) and molecular weight, can be controlled by the choice of catalyst, monomer, and reaction conditions. mit.eduresearchgate.net

The ROMP of functionalized cyclooctenes, including those with hydroxyl, epoxy, and oxo groups, has been successfully demonstrated. researchgate.net For instance, the ROMP of 5-hydroxy-cyclooctene in the presence of a chain transfer agent has been achieved. researchgate.net The hydroxyl group can also be used to attach the monomer to a solid support or to introduce other functional groups post-polymerization.

Recent studies have explored the copolymerization of cyclooctene derivatives with other cyclic olefins, such as dihydrofuran, to create degradable polymers. nih.gov The incorporation of a cyclic enol ether into the polymer backbone allows for subsequent hydrolysis to yield polymers with functional end groups. nih.gov

Monomer(s)Catalyst/ConditionsPolymer ProductKey FindingsReference(s)
Cyclooctene (COE) derivativesRuthenium-based catalystsMono- and di-telechelic polyolefinsThe nature of the solvent impacts reaction rates and selectivity. rsc.orgresearchgate.net
3-substituted cyclooctenes (3-RCOE)Molybdenum and Tungsten alkylidene complexesHighly cis, head-to-tail (cis,HT) poly(3-RCOE)sAchieved high cis,HT selectivity (>98%). mit.edu
Cyclooctadiene (COD), Cyclooctene (COE), Dihydrofuran (DHF)Grubbs catalysts, Chloranil (B122849)High molecular weight COD/COE and DHF copolymersDHF suppresses ROMP activity; chloranil promotes copolymerization. nih.gov

Table 2: Selected Examples of ROMP of Cyclooctene Analogues

Valence isomerization refers to the interconversion of constitutional isomers through pericyclic reactions. wikipedia.org In the context of cyclooctene systems, this often involves rearrangements to form bicyclic structures. For example, cyclooctatetraene (B1213319), a related eight-membered ring system, undergoes valence isomerization to semibullvalene. researchgate.net The interconversion between cyclooctatetraene and bicyclo[4.2.0]octa-2,4,7-triene is a well-studied example of a symmetry-allowed reaction. oup.com While direct studies on the valence isomerization of this compound are not prevalent, the principles governing these rearrangements in related cyclooctane (B165968) systems are applicable. These reactions are often influenced by thermal or photochemical conditions. researchgate.netoup.com

Tautomerism, the equilibrium between two interconverting constitutional isomers, is a key concept for this compound. news-medical.net As an enol (a compound with a hydroxyl group attached to a double-bonded carbon), it can exist in equilibrium with its keto tautomer, cyclooctanone (B32682). libretexts.org This keto-enol tautomerism is a dynamic process that can be catalyzed by acids or bases. news-medical.netlibretexts.org

Generally, for simple cyclic systems, the keto form is thermodynamically more stable and predominates at equilibrium. libretexts.orglibretexts.org However, the position of the equilibrium can be influenced by several factors, including substitution, solvent polarity, and the potential for intramolecular hydrogen bonding. libretexts.orgresearchgate.net For instance, in 1,3-dicarbonyl systems, the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation, shifting the equilibrium towards the enol. libretexts.org In perfluorinated cyclic keto-enol systems, the enol tautomer is favored due to hyperconjugative interactions and the destabilization of the keto form by electron-withdrawing fluorine atoms. mit.edu

Equilibrium TypeDescriptionKey Factors Influencing EquilibriumRelevance to this compound
Valence Isomerization Interconversion between constitutional isomers via pericyclic reactions. wikipedia.orgSymmetry rules, thermal/photochemical conditions, ring strain. researchgate.netoup.comPotential for rearrangement to bicyclic isomers, analogous to other cyclooctene derivatives.
Keto-Enol Tautomerism Equilibrium between an enol (this compound) and its keto isomer (cyclooctanone). news-medical.netlibretexts.orgSolvent polarity, substitution, intramolecular hydrogen bonding, electronic effects. libretexts.orgresearchgate.netmit.eduThis compound exists in equilibrium with cyclooctanone, with the keto form generally being more stable.

Table 3: Isomerization and Tautomeric Equilibria

The flexible eight-membered ring of cyclooctane derivatives allows for transannular reactions, where a bond is formed between non-adjacent atoms across the ring. nih.govrsc.org These reactions are a powerful tool for constructing bicyclic systems with high stereoselectivity. nih.gov

Transannular cyclizations can be initiated by various methods, including radical-mediated processes. For example, the SmI₂-mediated ketone-olefin coupling has been effectively used to induce transannular cyclizations in cyclooctanone derivatives, leading to the formation of bicyclo[3.3.0]octane ring systems. nih.gov The regioselectivity and diastereoselectivity of these reactions can often be rationalized by considering the low-energy conformations of the starting material. nih.gov The use of acid catalysts can also promote transannular ring closure in cycloalkenes. rsc.org

Skeletal rearrangements, which involve the reorganization of the carbon framework, are also observed in cyclooctane systems and related bicyclic structures derived from them. These rearrangements can be promoted by various reagents. For instance, the treatment of certain 6,8-dioxabicyclo[3.2.1]octan-4-ols with thionyl chloride or under Appel conditions leads to a skeletal rearrangement involving an oxygen migration. beilstein-journals.org In plant biosynthesis, enzyme-mediated skeletal rearrangements of triterpenoid (B12794562) precursors can occur after the initial cyclization, leading to diverse molecular architectures. biorxiv.org Lewis acids have also been shown to mediate the skeletal rearrangement of spirocyclic compounds. rsc.org These examples, while not directly involving this compound, illustrate the propensity of eight-membered rings and their derivatives to undergo complex and synthetically useful rearrangements.

Reaction TypeDescriptionDriving Force / CatalystProduct TypeReference(s)
Transannular Cyclization Formation of a bond between non-adjacent atoms across the ring.Ring strain, radical initiators (e.g., SmI₂), acid catalysis. nih.govrsc.orgBicyclic systems (e.g., bicyclo[n.n.0]alkanes). nih.govrsc.org nih.govrsc.orgresearchgate.netnih.gov
Skeletal Rearrangement Reorganization of the carbon skeleton.Reagents like SOCl₂, Lewis acids, enzymes. beilstein-journals.orgbiorxiv.orgrsc.orgStructurally diverse rearranged products. beilstein-journals.orgbiorxiv.orgrsc.orglihouhuagroup.com

Table 4: Transannular Reactions and Skeletal Rearrangements

Catalytic Transformations of Cyclooct 2 En 1 Ol

Transition Metal Catalysis

Transition metal complexes are pivotal in catalyzing a variety of transformations involving cyclooct-2-en-1-ol, including oxidations, hydrogenations, and carbon-carbon bond-forming reactions. The choice of metal and its ligand sphere dictates the outcome of these reactions, enabling a high degree of control over selectivity.

Ruthenium-Catalyzed Oxidations and Hydrogenations

Ruthenium complexes are versatile catalysts for both the oxidation and hydrogenation of allylic alcohols like this compound. In oxidation reactions, ruthenium catalysts can facilitate the conversion of the alcohol moiety to a carbonyl group, yielding cyclooct-2-en-1-one. researcher.liferesearchgate.net These reactions often employ an external oxidant and can proceed under mild conditions. researcher.liferesearchgate.net The reaction of multisubstituted allyl alcohols in the presence of a ruthenium catalyst and benzaldehyde (B42025) can lead to the formation of α,β-unsaturated aldehydes or ketones. researchgate.net This process involves an intermolecular hydrogen transfer, distinguishing it from the more common intramolecular isomerization of allyl alcohols to saturated ketones. researchgate.net

In the realm of hydrogenation, ruthenium catalysts are effective in the reduction of the carbon-carbon double bond. researchgate.net Ruthenium hydride complexes, for instance, are key intermediates in the catalytic hydrogenation of polar bonds. researchgate.net The catalytic cycles for these transformations can be classified based on whether the hydride transfer step is inner-sphere or outer-sphere. researchgate.net Furthermore, the presence of ancillary ligands can assist in this hydride transfer, leading to highly efficient and selective hydrogenations. researchgate.net For example, ruthenium(II) complexes with diphosphine and 1,2-diamine ligands are excellent catalysts for the hydrogenation of ketones. researchgate.net The development of ruthenium-based catalysts has also been instrumental in the asymmetric hydrogenation of various carbocyclic aromatic compounds. dicp.ac.cn

Palladium-Mediated Processes

Palladium catalysts are widely used for a variety of transformations, including cross-coupling reactions and oxidations. In the context of this compound and related structures, palladium(II)-catalyzed reactions are of significant interest. For instance, palladium(II) can catalyze the 1,4-diacylation of 1,3-dienes. thieme-connect.de While direct examples with this compound are not prevalent in the provided search results, the reactivity of similar cyclic diene systems suggests potential applications. Palladium-catalyzed carbonylation of cycloocta-1,5-diene (B8815838) is a known method for synthesizing related carboxylated products. Palladium has also been used in the one-pot synthesis of 3-aryl-cyclohexenones from allyl alcohols and aryl ketones. rsc.org

Copper, Cobalt, and Other Metal Complex Catalysis

Copper and cobalt complexes also play a role in the catalytic transformations of cyclic alkenes and alcohols. Copper(II) catalysts have been used in the oxidation of cyclooctene (B146475), where this compound can be formed as a byproduct alongside the epoxide.

Cobalt complexes are known to catalyze [2+2+2] cycloaddition reactions, which are powerful methods for constructing complex cyclic systems. jku.at While specific applications with this compound as a starting material are not detailed, the versatility of these catalysts in handling various unsaturated substrates suggests potential applicability. jku.at Cobalt-based materials have also been investigated for the thermocatalytic epoxidation of cyclooctene. rsc.org Mechanistic studies on iron group metal-catalyzed hydrogenations have also been a focus, with the aim of developing more efficient catalysts for C=C, C=O, and C=N bond reductions. uni-regensburg.de

Heterogeneous vs. Homogeneous Catalytic Systems

Catalytic processes are broadly categorized as either homogeneous or heterogeneous. chemguide.co.uk In homogeneous catalysis , the catalyst exists in the same phase as the reactants, typically in a liquid solution. chemguide.co.uklibretexts.org This often leads to high activity and selectivity due to well-defined active sites. rsc.org However, separating the catalyst from the product can be challenging. rsc.org Many of the transition metal-catalyzed reactions involving this compound, such as those using soluble ruthenium or palladium complexes, fall into this category. researchgate.netthieme-connect.de

In heterogeneous catalysis , the catalyst is in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. chemguide.co.uklibretexts.org A key advantage of heterogeneous catalysts is their ease of separation and recycling. rsc.org The catalytic activity occurs on the surface of the material. savemyexams.com Supported ruthenium nanoparticles used for the oxidation of cycloalkenes are an example of a heterogeneous system. researchgate.net The development of catalysts that bridge the gap between these two, such as supported homogeneous complexes or nanoparticles, aims to combine the high activity of homogeneous systems with the stability and recyclability of heterogeneous ones. rsc.org

Biocatalysis for Chiral Synthesis and Resolution

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with high chemo-, regio-, and enantioselectivity. nih.gov This approach is particularly valuable for the synthesis of chiral molecules. nih.gov Lipases are a prominent class of enzymes used for the kinetic resolution of racemic alcohols. nih.govresearchgate.net In a kinetic resolution, one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation.

For example, the kinetic resolution of racemic (Z)-cyclooct-5-ene-1,2-diol has been achieved through lipase-catalyzed acetylation. mdpi.com The choice of lipase (B570770), such as Candida antarctica lipase B (CaLB), and reaction conditions, including the acyl donor and the use of microwave irradiation, can significantly influence the efficiency and enantioselectivity of the resolution. nih.govresearchgate.netmdpi.com Such biocatalytic methods provide an effective route to enantiomerically pure or enriched cyclic alcohols and their derivatives, which are valuable building blocks in organic synthesis. nih.govmdpi.com The potential of various microorganisms, such as Pichia glucozyma, for the stereoselective reduction of ketones to chiral alcohols has also been explored. unimi.it

Enzyme-Mediated Functionalizations

The use of enzymes as biocatalysts for the functionalization of organic molecules is a well-established strategy in green chemistry, offering high selectivity and mild reaction conditions. Enzymes, such as lipases, proteases, and oxidoreductases, are employed to introduce or modify functional groups in a regio- and stereoselective manner. In the context of cyclic alcohols, these transformations are valuable for the synthesis of chiral building blocks.

However, a comprehensive review of publicly available scientific literature reveals a significant gap in research specifically detailing the enzyme-mediated functionalizations of This compound . While extensive research exists for structurally related compounds, such as cyclooctene diols, dedicated studies on the enzymatic transformation of this specific mono-alcohol are not readily found. Therefore, detailed research findings, including specific enzymes, reaction conditions, and product characterization for the broad enzymatic functionalization of this compound, cannot be provided at this time.

Lipase-Catalyzed Enantioselective Esterifications

Lipase-catalyzed kinetic resolution is a prominent method for obtaining enantiomerically pure alcohols and esters. This technique relies on the ability of lipases to selectively acylate one enantiomer of a racemic alcohol at a much higher rate than the other. Immobilized lipases, particularly Candida antarctica Lipase B (CALB), are frequently utilized due to their broad substrate scope and high enantioselectivity. The process typically involves the reaction of a racemic alcohol with an acyl donor, such as a vinyl ester, in an organic solvent.

Despite the widespread application of this method, specific studies focusing on the lipase-catalyzed enantioselective esterification of racemic This compound are conspicuously absent from the current body of scientific literature. Research in the field has predominantly centered on the kinetic resolution of related substrates, such as trans-(Z)-cyclooct-5-ene-1,2-diol. Current time information in Pacific/Auckland.researchgate.netnih.gov For this diol, studies have detailed the effects of the lipase type (e.g., CALB, Pseudomonas cepacia lipase), immobilization supports, acyl donors, and reaction conditions, including the use of microwave irradiation to enhance reaction rates. researchgate.netmdpi.com

Unfortunately, direct experimental data, including enantiomeric excess (ee) values, conversion rates, and optimal reaction parameters for the lipase-catalyzed resolution of This compound , have not been published. As such, a detailed data table and an in-depth discussion of research findings for this specific transformation cannot be compiled. The scientific community has yet to direct its focus towards the enzymatic resolution of this particular substrate.

Computational Chemistry and Theoretical Studies of Cyclooct 2 En 1 Ol

The eight-membered ring of cyclooct-2-en-1-ol presents a fascinating subject for computational analysis due to its conformational flexibility and the reactivity conferred by the allylic alcohol moiety. Theoretical studies, employing a range of computational methods, provide deep insights into its structure, reactivity, and the mechanisms of its reactions. These in silico investigations are crucial for rationalizing experimental observations and predicting chemical behavior.

Advanced Spectroscopic Characterization and Structural Elucidation of Cyclooct 2 En 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like cyclooct-2-en-1-ol. emerypharma.com It provides a wealth of information regarding the chemical environment and connectivity of atomic nuclei. longdom.org

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial but crucial data. In ¹H NMR of this compound, the olefinic protons typically appear in the range of δ 5.2–5.6 ppm, while the proton attached to the hydroxyl-bearing carbon and the hydroxyl proton itself present characteristic signals. The eight-membered ring's flexibility can lead to complex splitting patterns. ¹³C NMR is instrumental in confirming the presence of the alcohol (δ 60–70 ppm) and the double bond (δ 120–130 ppm). For instance, in a derivative, 1-cyclooct-3-enylpropan-1-ol, distinct signals for the diastereomeric racemates are observed in the ¹³C-NMR spectrum, highlighting the technique's sensitivity to stereochemical differences. google.com

Below is an interactive table summarizing typical NMR data for this compound derivatives.

Derivative ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
1-Cyclooct-3-enylpropan-1-ol (Diastereomer A)0.95 (t), 1.22-1.76 (m), 2.02-2.27 (m), 3.32-3.46 (m), 5.54-5.70 (m)10.1, 24.6, 25.4, 26.4, 27.1, 28.5, 29.1, 45.2, 77.1, 128.9, 130.4 google.com
1-Cyclooct-3-enylpropan-1-ol (Diastereomer B)0.97 (t), 1.22-1.76 (m), 2.02-2.27 (m), 3.32-3.46 (m), 5.54-5.70 (m)10.2, 24.2, 25.3, 26.8, 26.9, 27.8, 28.9, 45.2, 77.1, 128.9, 130.3 google.com
4-(Cyclooct-4-en-1-yloxy)-4-oxobutanoic acid1.53-2.37 (m), 2.55-2.68 (m), 4.82-4.88 (m), 5.58-5.71 (m), 8.89 (br.s)22.4, 24.9, 25.7, 29.1, 29.4, 33.6, 33.8, 76.4, 129.7, 129.9, 171.6, 178.3 researchgate.net
(1S,2S)-(Z)-1-Hydroxycyclooct-4-enyl acetate (B1210297)1.68-2.42 (m), 2.54 (s), 3.90 (dt), 4.95 (dt), 5.59-5.69 (m)21.2, 22.8, 30.0, 32.8, 72.1, 77.3, 128.6, 129.6, 170.9 mdpi.com

The conformational flexibility of the eight-membered ring in this compound and its derivatives can be investigated using dynamic NMR (DNMR) spectroscopy. copernicus.orgunibas.it By recording NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals. unibas.it At low temperatures, where the interconversion between different conformers is slow on the NMR timescale, separate signals for each conformer may be observed. nih.gov As the temperature increases, these signals broaden and eventually coalesce into a single, averaged signal when the interconversion becomes fast. unibas.it

Analysis of these temperature-dependent spectral changes allows for the determination of the energy barriers associated with conformational exchange processes, such as ring inversion. nih.gov This provides valuable thermodynamic data and a deeper understanding of the molecule's dynamic behavior in solution. copernicus.org

1D and 2D NMR Techniques for Elucidating Connectivity and Stereochemistry

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing its vibrational modes. researchgate.net For this compound, the IR spectrum prominently features a strong, broad absorption band around 3200-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. rsc.org Another key feature is the C=C stretching vibration of the double bond, which typically appears around 1650 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the C=C bond, which often gives a strong Raman signal. The combination of IR and Raman spectra creates a unique "vibrational fingerprint" for this compound and its derivatives, allowing for their identification and differentiation. For example, in derivatives where the hydroxyl group is modified, the characteristic O-H band will be absent, and new bands corresponding to the new functional group will appear, such as a C=O stretching band in ester derivatives. researchgate.net

The table below shows characteristic IR absorption frequencies for this compound and a derivative.

Compound Functional Group Vibrational Mode Frequency (cm⁻¹) Reference
This compoundAlcoholO-H stretch~3200-3400
This compoundAlkeneC=C stretch~1650
1-Cyclooct-3-enylpropan-1-olAlcoholO-H stretch3359 google.com
4-(Cyclooct-2-en-1-yloxy)-4-oxobutanoic acidCarboxylic AcidC=O stretch1704-1726 researchgate.net

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. mdpi.comnih.gov

High-resolution mass spectrometry (HRMS) is capable of measuring the m/z value with very high accuracy, typically to four or five decimal places. mdpi.comumich.edu This precision allows for the unambiguous determination of the elemental formula of this compound (C₈H₁₄O), as its exact mass (126.1045 g/mol ) can be distinguished from other compounds with the same nominal mass. nih.gov For derivatives, HRMS is essential for confirming their elemental composition. For instance, the HRMS data for 4-(cyclooct-4-en-1-yloxy)-4-oxobutanoic acid shows an [M – H]⁻ ion at m/z 225.1135, which corresponds to the elemental formula C₁₂H₁₇O₄. researchgate.net

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), followed by its fragmentation and analysis of the resulting product ions. soton.ac.uk This technique provides valuable information about the structure of the molecule by revealing its characteristic fragmentation patterns. For this compound, common fragmentation pathways may include the loss of a water molecule from the molecular ion, as well as cleavages of the cyclooctene (B146475) ring. The analysis of these fragmentation patterns can help to distinguish between different isomers and to elucidate the structure of unknown derivatives.

Predicted collision cross-section (CCS) values, which relate to the ion's shape, can also be used to aid in identification. uni.lu

The following table presents a summary of mass spectrometry data for this compound and its derivatives.

Compound Ionization Mode Precursor Ion (m/z) Accurate Mass (Da) Fragmentation Ions (m/z) Reference
This compoundESI+127.11174 [M+H]⁺126.104465066Not specified nih.govuni.lu
4-(Cyclooct-4-en-1-yloxy)-4-oxobutanoic acidpESI-HRMS225.1135 [M – H]⁻Not specifiedNot specified researchgate.net
2-(Cyclooct-2-en-1-yloxy)-2-oxoacetic acidpESI-HRMS249.1102 [M + Na]⁺Not specifiedNot specified researchgate.net

High-Resolution Mass Spectrometry for Accurate Mass Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying electronic transitions within molecules like this compound. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.orgshu.ac.uk In organic molecules, these transitions primarily involve π, σ, and non-bonding (n) electrons. shu.ac.uk

For this compound, the presence of a carbon-carbon double bond (C=C) and a hydroxyl (-OH) group gives rise to characteristic electronic transitions. The most significant are the π → π* and n → π* transitions. shu.ac.uk The π → π* transition, involving the electrons in the double bond, typically occurs at shorter wavelengths (higher energy). libretexts.orgmasterorganicchemistry.com The n → π* transition involves the non-bonding electrons of the oxygen atom in the hydroxyl group. shu.ac.ukmasterorganicchemistry.com

The position and intensity of these absorption bands are influenced by the molecular structure and the solvent used. shu.ac.uk For instance, increasing conjugation (the presence of alternating single and multiple bonds) shifts the absorption maximum (λmax) to longer wavelengths. libretexts.org Solvent polarity can also cause shifts; n → π* transitions often exhibit a hypsochromic (blue) shift to shorter wavelengths in polar solvents, while π → π* transitions may show a bathochromic (red) shift to longer wavelengths. shu.ac.uk

While specific UV-Vis spectral data for this compound is not extensively documented in readily available literature, the principles of UV-Vis spectroscopy suggest that its isolated double bond would lead to absorptions in the lower UV range, typically below 200 nm for a simple alkene. The presence of the hydroxyl group's non-bonding electrons could result in a weak n → π* transition at a longer wavelength.

Transition Type Involved Orbitals Typical Wavelength Range for Alkenes/Alcohols
π → ππ bonding to π antibonding< 200 nm
n → πnon-bonding to π antibonding~185 nm (for alcohols)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to derivatives of cyclooctene to understand their solid-state conformation. rsc.orgwur.nlwikipedia.org For instance, the structure of cyclooctatetraene (B1213319), a related eight-membered ring, has been shown to adopt a non-planar "tub" conformation. wikipedia.org

The data obtained from X-ray crystallography includes unit cell dimensions, bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation in the solid state.

Compound/Derivative Key Structural Findings
CyclooctatetraeneAdopts a non-planar "tub" conformation with alternating single and double C-C bonds. wikipedia.org
1,5-Cyclooctadienyl alcohol complexesDetailed bond lengths and angles determined for platinum complexes. rsc.org
Nε-((((E)-cyclooct-2-en-1-yl)oxy)carbonyl)-L-lysineCrystal structure determined, revealing the conformation of the cyclooctene ring. researchgate.net
Dimeric Cu(II) ComplexX-ray analysis revealed a distorted square planar geometry around the Cu(II) centers. asianpubs.org
Pyrrolysyl-tRNA Synthetase with TCO*LysCrystal structure of the complex was determined. researchgate.net

Hyphenated Techniques for Complex Mixture Analysis and Intermediate Identification (e.g., GC-MS, UPLC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures and identifying reaction intermediates. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are particularly powerful tools in this regard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the components of a mixture are first separated based on their boiling points and interactions with a stationary phase in a gas chromatograph. phytojournal.com The separated components then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum for each component. phytojournal.comnih.gov

The mass spectrum of this compound (C8H14O, molecular weight: 126.20 g/mol ) would show a molecular ion peak and various fragment ions. nih.gov For instance, the loss of a water molecule (H₂O) is a common fragmentation pathway for alcohols, which would result in a peak at m/z 108. PubChem provides GC-MS data for this compound, confirming its utility in identifying this compound. nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS is a highly sensitive technique used for separating and identifying components in a liquid mixture. bham.ac.uk It has been employed to study the reaction of trans-cyclooct-2-en-1-ol with other molecules, allowing for the identification of reaction intermediates over time. bham.ac.ukresearchgate.net In one study, UPLC-MS was used to track the reaction of a tetrazine-functionalized fluorogenic rhodamine with trans-cyclooct-2-en-1-ol, identifying the formation of fluorescent dihydropyridazine (B8628806) intermediates. bham.ac.ukresearchgate.net This demonstrates the power of UPLC-MS in elucidating reaction mechanisms and identifying transient species in complex chemical systems. bham.ac.uk

Technique Application Key Findings
GC-MSIdentification of volatile compounds in mixtures. phytojournal.comProvides a mass spectrum with a molecular ion peak and characteristic fragmentation patterns for this compound. nih.gov
UPLC-MSAnalysis of reaction kinetics and identification of intermediates. bham.ac.ukresearchgate.netUsed to identify dihydropyridazine intermediates in the reaction of trans-cyclooct-2-en-1-ol with a fluorogenic dye. bham.ac.ukresearchgate.net

Synthesis and Reactivity of Cyclooct 2 En 1 Ol Derivatives

Synthesis of Alkene-Modified Cyclooct-2-en-1-ol Derivatives

Modification of the alkene functionality within the this compound framework allows for the introduction of new chemical handles and the modulation of the ring's electronic and steric properties. A key strategy for such modifications involves the use of precursor molecules where the double bond can be formed or functionalized in a controlled manner.

One notable method involves the iron-mediated allylation of a suitable precursor, such as 3-bromocyclooctene (B2537071), with an aldehyde. This reaction introduces a new substituent at the allylic position, effectively creating a more complex alkene-modified structure. For instance, the reaction of (Z)-3-bromocyclooctene with methyl 4-formylbenzoate (B8722198) in the presence of iron can yield methyl (Z)-4-(cyclooct-2-en-1-yl(hydroxy)methyl)benzoate. rsc.org This process demonstrates a highly diastereoselective approach to functionalizing the cyclooctene (B146475) ring system. rsc.org

Below is a representative reaction for the synthesis of an alkene-modified this compound derivative:

ReactantsReagentsProductYield (%)Diastereomeric Ratio (dr)
(Z)-3-bromocyclooctene, Methyl 4-formylbenzoateIronMethyl (Z)-4-(cyclooct-2-en-1-yl(hydroxy)methyl)benzoate88>99:1

Table 1: Iron-mediated synthesis of an alkene-modified this compound derivative. Data sourced from rsc.org.

Synthesis of Hydroxyl-Modified this compound Derivatives

The hydroxyl group of this compound serves as a prime site for modification, enabling the attachment of various functional groups through esterification, etherification, and other related reactions. These modifications are crucial for creating derivatives with specific properties, such as altered solubility or the introduction of reactive handles for bioconjugation.

A common approach is the acylation of the hydroxyl group. For example, this compound can be readily converted to its corresponding acetate (B1210297) ester, 3-acetoxy cyclooctene, through reaction with an acetylating agent. The synthesis of this compound itself can be achieved from 3-bromocyclooctene via hydrolysis. oregonstate.edu The subsequent acetylation provides a straightforward method to protect the hydroxyl group or to introduce an ester functionality. oregonstate.edu

Another strategy involves reacting the alcohol with anhydrides to introduce longer chain functionalities. For instance, treatment of cyclooct-4-en-1-ol (B7950028) with succinic anhydride (B1165640) yields 4-(cyclooct-2-en-1-yloxy)-4-oxobutanoic acid. researchgate.net

The following table summarizes the synthesis of hydroxyl-modified derivatives:

Starting MaterialReagentsProductYield (%)
3-bromocycloocteneH₂O, THFThis compound77
This compoundAcetic Anhydride3-Acetoxy cycloocteneNot specified
Cyclooct-4-en-1-olSuccinic anhydride, DMAP4-(Cyclooct-2-en-1-yloxy)-4-oxobutanoic acid71

Table 2: Synthesis of hydroxyl-modified this compound derivatives. Data sourced from oregonstate.eduresearchgate.net.

Reactivity Studies of Functionalized this compound Analogs

The reactivity of this compound derivatives is heavily influenced by their stereochemistry, particularly the cis or trans configuration of the double bond, and the nature of the substituents. Trans-cyclooctene (B1233481) derivatives, in particular, have garnered significant attention due to the substantial ring strain of the trans double bond within the eight-membered ring. nih.gov This strain makes them exceptionally reactive dienophiles in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines, a cornerstone of bioorthogonal chemistry. nih.govgoogle.com

The rate of these IEDDA reactions is among the fastest known for bioorthogonal transformations, allowing for efficient labeling in biological systems. rsc.org The reactivity can be further tuned by substituents on the cyclooctene ring. Electron-donating groups on the dienophile generally increase the rate of IEDDA reactions. nih.gov The position and stereochemistry of these substituents also play a critical role. For example, axially configured functional groups on trans-cyclooctenols can exhibit different reactivity compared to their equatorial counterparts. researchgate.net

Beyond cycloadditions, other modes of reactivity have been observed. For example, certain tertiary cyclooctenol derivatives can undergo transannular oxidative cyclization when treated with reagents like lead tetraacetate, leading to the formation of bicyclic ethers. researchgate.net This highlights the potential for complex skeletal rearrangements originating from the cyclooctenol scaffold.

Rational Design and Synthesis of Novel this compound Scaffolds

The development of novel this compound scaffolds is largely driven by the need for bioorthogonal probes with optimized properties. The "rational design" of these molecules involves a careful balance between reactivity, stability, and hydrophilicity. nih.gov Computational methods are often employed to predict how structural modifications will impact these properties. nih.gov

A primary goal is to enhance the reactivity of trans-cyclooctene derivatives in IEDDA reactions while maintaining sufficient stability for practical use. units.it One successful strategy involves fusing a second ring to the cyclooctene core to increase conformational strain. For example, fusing a cis-dioxolane ring to the trans-cyclooctene backbone creates a strained half-chair conformation, which significantly accelerates the reaction with tetrazines. nih.gov Similarly, the fusion of a cyclopropane (B1198618) ring to create a bicyclo[6.1.0]nonene system also results in a highly reactive dienophile. units.it

The synthesis of these novel scaffolds often starts from readily available precursors like 1,3-cyclooctadiene (B162279). nih.gov For instance, a C₂-symmetric trans-cyclooctene-diol was synthesized from 1,3-cyclooctadiene via a photooxygenation and rearrangement sequence, followed by reduction. nih.gov These rationally designed, often bicyclic, structures offer enhanced performance in bioorthogonal applications, including faster reaction kinetics and improved stability. nih.govnih.gov The design principles focus on manipulating the ring conformation and electronic properties to achieve the desired reactivity profile. nih.govresearchgate.net

Scaffold Design PrincipleExample ScaffoldSynthetic PrecursorKey Advantage
Conformational Strain (Ring Fusion)cis-Dioxolane-fused trans-cycloocteneNot specifiedHigh reactivity, improved stability and solubility
Conformational Strain (Ring Fusion)cis-Bicyclo[6.1.0]non-4-eneNot specifiedEnhanced reactivity
C₂-SymmetryC₂-Symmetric trans-cyclooctene-diol1,3-CyclooctadieneEnables omnidirectional cleavage in release applications

Table 3: Examples of rationally designed this compound-based scaffolds. Data sourced from nih.govunits.itnih.gov.

Applications of Cyclooct 2 En 1 Ol in Specialized Synthetic Chemistry

Role as a Key Intermediate in Fine Chemical Synthesis.ontosight.aibenchchem.com

As a versatile building block, cyclooct-2-en-1-ol is instrumental in the synthesis of a variety of organic compounds. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a reactive double bond, allows for diverse chemical modifications. These reactions include oxidation to form cyclooct-2-en-1-one, reduction to yield cyclooctanol, and substitution of the hydroxyl group.

Precursor in Pharmaceutical Compound Development.ontosight.aibenchchem.com

The structural framework of this compound is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. ontosight.aicymitquimica.com Its derivatives are being explored for their potential anti-inflammatory and antimicrobial activities. The ability to introduce various functional groups onto the cyclooctene (B146475) ring makes it a key intermediate in the development of new pharmaceutical agents. lookchem.com For instance, research has shown that derivatives of this compound may possess biological activity, including antimicrobial and antifungal properties, making them interesting candidates for new drug development. ontosight.ai The trans-isomer, in particular, is utilized in bioorthogonal chemistry for applications like pretargeted imaging and drug delivery due to its high ring strain and reactivity.

Table 1: Examples of Pharmaceutical-related applications

Application AreaSpecific UseReference
Antimicrobial AgentsDerivatives have shown potential antimicrobial and antifungal properties. ontosight.ai
Anti-inflammatory AgentsDerivatives are being investigated for potential anti-inflammatory effects.
Bioorthogonal ChemistryThe trans-isomer is used for targeted drug delivery and imaging. researchgate.net
PROTAC Synthesis(S,E)-Cyclooct-2-enol can be used as a linker in PROTAC molecules. medchemexpress.com

Building Block for Agrochemicals.benchchem.com

The versatile reactivity of this compound also extends to the synthesis of agrochemicals. cymitquimica.com Its structural features can be modified to create molecules with desired pesticidal or herbicidal properties. The ability to serve as a scaffold for various functional groups allows for the systematic development of new active ingredients for crop protection.

Utility in Fragrance and Flavor Chemistry.ontosight.ai

This compound and its derivatives are utilized in the fragrance industry. ontosight.ai The odor profile of these compounds can be described as floral, violet, and green. thegoodscentscompany.com Specific derivatives, such as cyclooct-4-en-1-yl methyl carbonate, are used in various fragrance compositions, including those for agrumen, aldehydic, and floral scents. thegoodscentscompany.com The structural modifications of the cyclooctene ring can lead to a diverse range of olfactory notes, making it a valuable ingredient for perfumers. google.com

Table 2: Fragrance Profile of a Cyclooctenol Derivative

CompoundOdor DescriptionApplication in Fragrance Types
Violiff (cyclooct-4-en-1-yl methyl carbonate)Floral, violet leaf, green, tagette with fruity banana notes.Agrumen, aldehydic, alpine bouquet, amaryllis, apple, and apple blossom. thegoodscentscompany.com

Application in Natural Product Total Synthesis.cymitquimica.com

The synthesis of complex natural products often relies on strategic bond formations and the use of versatile building blocks. This compound can serve as a key intermediate in the construction of intricate molecular architectures found in nature. For example, transannular cyclization reactions, which are facilitated by the conformation of medium-sized rings like cyclooctene, are a powerful strategy in natural product synthesis. While direct examples of this compound in completed total syntheses are specific, its potential is evident in the construction of bicyclic systems, which are common motifs in natural products.

Polymer Chemistry Applications.vulcanchem.com

The reactivity of the double bond in this compound makes it a suitable monomer for specific types of polymerization reactions.

Monomer in Ring-Opening Metathesis Polymerization (ROMP).rsc.org

This compound and its derivatives can be used as monomers in Ring-Opening Metathesis Polymerization (ROMP). This technique allows for the synthesis of polymers with controlled architectures and functionalities. For instance, the sequential ROMP of cyclooct-2-en-1-yl acetate (B1210297) and cyclooctene using a Grubbs catalyst can produce AB diblock copolymers. rsc.org These copolymers, after hydrogenation, can yield materials with varied thermal characteristics, demonstrating the utility of cyclooctenol derivatives in creating advanced polymeric materials. rsc.org The incorporation of the hydroxyl group from the monomer can also provide a handle for further polymer modification.

Development of Functional Polymers

This compound and its derivatives serve as valuable monomers for the synthesis of functional polymers, primarily through Ring-Opening Metathesis Polymerization (ROMP). This method allows for the creation of polymers with an unsaturated backbone, which can be further modified for various applications. researchgate.net

Researchers have synthesized new derivatives of cyclooctene, including those with ester groups, to serve as monomers for creating hydrophilic and amphiphilic polymers. researchgate.net The resulting polymers possess a backbone containing double bonds, making them amenable to subsequent modifications such as macromolecular cross-metathesis reactions. researchgate.net For instance, the related compound cyclooct-4-ene-1-ol has been used in ROMP to synthesize vinyl alcohol (VA) alternating copolymers, which have potential applications as drug delivery materials. researchgate.net The process typically involves polymerization using a ruthenium-based catalyst, like a Grubbs' catalyst, followed by hydrogenation to yield the final saturated copolymer. researchgate.netresearchgate.net This approach enables the production of polymers with controlled structures and functionalities derived from the initial cyclooctenol monomer.

Advanced Applications in Bioorthogonal Chemistry via trans-Cyclooct-2-en-1-ol (TCO-OH)

The trans-isomer of this compound, often abbreviated as TCO-OH, is a cornerstone reagent in bioorthogonal chemistry. researchgate.netnih.gov Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. d-nb.inforesearchgate.net The high ring strain of the trans-cyclooctene (B1233481) (TCO) double bond makes it exceptionally reactive in specific, catalyst-free reactions, enabling its use in complex biological environments. researchgate.netnih.govtcichemicals.com

Strain-Promoted Inverse Electron-Demand Diels-Alder (IEDDA) Reactions with Tetrazines

The most prominent application of trans-cyclooctenes is their participation in Strain-Promoted Inverse Electron-Demand Diels-Alder (SPIEDAC or IEDDA) reactions with 1,2,4,5-tetrazines (Tz). researchgate.nettcichemicals.com This reaction is noted for being the fastest bioorthogonal ligation discovered to date, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹. d-nb.infonih.gov

The reaction mechanism involves a [4+2] cycloaddition between the electron-deficient tetrazine (the diene) and the strained trans-cyclooctene (the dienophile). researchgate.netgoogle.com This initial cycloaddition is followed by a retro-Diels-Alder reaction that expels dinitrogen (N₂) gas, forming a stable dihydropyridazine (B8628806) product. google.comresearchgate.net The reaction is highly selective, proceeds rapidly at physiological temperatures and pH, and requires no cytotoxic metal catalysts, making it ideal for use in living cells. d-nb.infotcichemicals.com The reactivity of TCO derivatives can be tuned; for example, the axial isomer of trans-cyclooct-2-enol has demonstrated higher activity than its equatorial counterpart. nih.gov

Table 1: Comparison of Bioorthogonal Reaction Kinetics

Reaction Type Dienophile/Alkyne Diene/Azide Second-Order Rate Constant (k₂) Catalyst Required
IEDDA trans-Cyclooctene (TCO) Tetrazine (Tz) Up to 3.3 x 10⁶ M⁻¹s⁻¹ d-nb.info No tcichemicals.com
SPAAC Cyclooctyne Organic Azide ~1 M⁻¹s⁻¹ d-nb.info No d-nb.info

| CuAAC | Terminal Alkyne | Organic Azide | ~10² - 10³ M⁻¹s⁻¹ | Yes (Copper) nih.gov |

Bioconjugation and Site-Specific Biomolecule Labeling Strategies

The rapid and specific nature of the IEDDA ligation makes trans-cyclooct-2-en-1-ol and its derivatives powerful tools for bioconjugation and labeling biomolecules. researchgate.netnih.gov This strategy allows for the precise attachment of probes, such as fluorophores or affinity tags, to proteins, peptides, and other biological macromolecules. nih.govnih.gov

One common approach involves the genetic incorporation of an unnatural amino acid bearing a TCO group into a protein of interest. nih.gov This installs a bioorthogonal handle that can then be selectively targeted with a tetrazine-functionalized probe. nih.gov Alternatively, enzymatic methods can be used to attach TCO-containing substrates to proteins. For example, protein farnesyltransferase (PFTase) can transfer a trans-cyclooctene-modified isoprenoid to proteins with a specific C-terminal sequence (a CAAX box), enabling subsequent labeling via tetrazine ligation. nih.gov These site-specific modification techniques are valuable for studying protein function, tracking their localization within cells, and creating protein-fluorophore adducts for advanced microscopy. nih.govnih.gov

Prodrug Activation and Controlled Release Systems

A sophisticated application of TCO-tetrazine chemistry is in the development of "click-to-release" systems for prodrug activation. researchgate.netnih.govd-nb.info A prodrug is an inactive medication that is converted into its active form within the body. researchgate.net In this bioorthogonal strategy, a drug is chemically masked with a TCO-containing linker, rendering it inert. researchgate.netgoogle.com

The activation occurs upon administration of a non-toxic tetrazine compound. The ensuing IEDDA reaction triggers a cleavage event that releases the active drug specifically at the desired time and location. researchgate.netresearchgate.net For instance, the cytotoxic drug doxorubicin (B1662922) has been conjugated to an isomer, trans-cycloocten-3-ol, via a carbamate (B1207046) linkage. d-nb.info The reaction with a tetrazine triggers a 1,4-elimination cascade, cleaving the carbamate and liberating the free drug. researchgate.net This approach offers spatiotemporal control over drug release, which can enhance therapeutic efficacy while minimizing off-target side effects. researchgate.netnih.gov The development of TCO-carbamate benzyl (B1604629) ether linkers, synthesized from trans-cyclooct-2-en-1-ol, has provided stable and efficient platforms for releasing alcohol-containing molecules under physiological conditions. core.ac.uk

Imaging and Theranostic Applications in Biological Systems

The utility of TCOs extends to advanced medical imaging and theranostics, a field that combines diagnostics and therapy. researchgate.netnih.gov By using TCOs to label targeting vectors (like antibodies) and tetrazines to carry imaging agents (like radioisotopes), a pretargeted imaging strategy can be employed. researchgate.netnih.gov First, the TCO-labeled antibody is administered and allowed to accumulate at the disease site (e.g., a tumor). Then, a radiolabeled tetrazine is introduced, which rapidly clicks with the TCO-tagged antibody, providing a clear image with minimal background signal. researchgate.netnih.gov

This pretargeting approach has been successfully used for Positron Emission Tomography (PET) imaging. researchgate.net Furthermore, this concept forms the basis of theranostic systems. nih.gov For example, a diagnostic radionuclide (e.g., ⁶⁴Cu) can be used for initial PET imaging to confirm tumor uptake, followed by therapy using a chemically identical probe carrying a therapeutic radionuclide (e.g., ⁶⁷Cu). nih.gov This allows for the prediction of therapeutic response based on the initial imaging results, paving the way for personalized medicine. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Synonym / Abbreviation
This compound 2-Cycloocten-1-ol
trans-Cyclooct-2-en-1-ol TCO-OH, (E)-Cyclooct-2-en-1-ol
trans-Cyclooctene TCO
1,2,4,5-tetrazine Tetrazine, Tz
Doxorubicin Dox
trans-Cycloocten-3-ol TCO-3-OH
Cyclooct-4-ene-1-ol -
Copper Cu
Dihydropyridazine -
Grubbs' catalyst -
Ruthenium Ru

Future Directions and Emerging Research Areas for Cyclooct 2 En 1 Ol

Development of Next-Generation Synthetic Methodologies

The utility of Cyclooct-2-en-1-ol and its derivatives is directly linked to their synthetic accessibility. Future research will prioritize the development of more efficient, scalable, and stereoselective synthetic routes.

Current methodologies often involve multi-step sequences, but emerging research focuses on catalytic and enantioselective approaches to access specific stereoisomers, which can exhibit different reactivity and stability. nih.gov Key areas of development include:

Catalytic Enantioselective Synthesis : The development of novel chiral catalysts is a primary objective. Research into chiral lithium amides and guanidine-copper catalyst systems for the enantioselective synthesis of related chiral cyclic allyl boronic esters shows a promising path forward. molaid.com The goal is to establish methods that provide high yields and excellent enantiomeric excess for specific isomers of this compound, bypassing the need for chiral resolution of racemic mixtures.

Biocatalytic Approaches : Enzymes offer unparalleled stereoselectivity. Lipase-catalyzed kinetic resolution, a technique demonstrated for related difunctionalized cyclooctene (B146475) derivatives, presents a viable strategy. researchgate.net Future work could involve screening for or engineering new enzymes that can selectively acylate or deacylate one enantiomer of this compound, providing a green and efficient route to chirally pure material.

Diastereoselective Synthesis : For many applications, controlling the relative stereochemistry is as important as the absolute stereochemistry. Methods that yield specific diastereoisomers, such as controlling the axial or equatorial position of the hydroxyl group relative to the ring, are crucial. googleapis.com Research has shown that the axial isomer of trans-cyclooct-2-enol can exhibit higher reactivity in certain bioorthogonal reactions compared to its equatorial counterpart. nih.gov

Exploration of Undiscovered Reactivity Modes and Applications

While the inverse-electron-demand Diels-Alder (IEDDA) reaction of trans-Cyclooct-2-en-1-ol with tetrazines is well-established, the full reactive potential of the strained cyclooctene ring and its hydroxyl functionality remains largely untapped.

Ring-Opening Metathesis Polymerization (ROMP) : The high ring strain of cyclooctene derivatives makes them excellent monomers for ROMP. This polymerization technique can produce advanced polymeric materials with unique properties. wikipedia.org Research has demonstrated the synthesis of polymers with alcohol, ketone, and ester functionalities directly incorporated into the polymer backbone by polymerizing substituted cyclooctenes. researchgate.net Future work will likely involve using this compound and its esters as monomers to create functional polyalkenamers. researchgate.net These polymers, featuring an unsaturated backbone and pendant hydroxyl groups, could be used to develop novel biodegradable materials, hydrogels, or materials for further modification. researchgate.netrsc.org

Novel Cycloaddition Reactions : Beyond tetrazines, the strained alkene of this compound can react with other 1,3-dipoles. The strain-promoted cycloaddition with nitrones is a promising area. researchgate.net Exploring reactions with other partners, such as oxadiazinones, could lead to new bioorthogonal ligation or cleavage strategies with different kinetics and specificities. researchgate.netresearchgate.net

Rearrangement Reactions : Strained ring systems can undergo unique rearrangement reactions to form different molecular scaffolds. For instance, the related compound cyclooctatetraene (B1213319) can be photochemically rearranged to form benzofuran. wikipedia.org Investigating analogous acid-catalyzed or photochemical rearrangements of this compound could yield novel heterocyclic structures that are otherwise difficult to synthesize.

Integration with Advanced Materials Science and Nanotechnology

The ability to be incorporated into larger structures makes this compound an ideal building block for advanced functional materials and for surface modification in nanotechnology.

Functional Polymers and Hydrogels : The hydroxyl group of this compound can be used as an initiation point for ring-opening polymerization or be derivatized to an ester that is then polymerized. An emerging strategy involves using trans-cyclooctenol to modify existing polymer backbones, such as poly(styrene-co-acrylonitrile), via the IEDDA reaction to impart new functionalities. researchgate.net This approach allows for the creation of stimuli-responsive materials. For example, block copolymers containing trans-cyclooctenol derivatives have been used to create polymersomes and hydrogels that can be triggered to release an encapsulated drug in response to a specific chemical stimulus. otago.ac.nz

Surface Modification : The bioorthogonal reactivity of the cyclooctene moiety is ideal for grafting molecules onto surfaces. Researchers have functionalized hydrogel microfibers with trans-cyclooctene (B1233481) to allow for the site-selective attachment of proteins modified with a tetrazine handle. acs.org This technology is crucial for creating bioactive materials for tissue engineering and diagnostic arrays.

Nanoparticle Functionalization : this compound and its derivatives are being used to functionalize nanoparticles for biomedical applications. google.com For instance, "PeptoBrush" unimolecular nanoparticles have been functionalized with varying densities of trans-cyclooctene to optimize them for pretargeted nuclear imaging. acs.org Gold nanoparticles have also been functionalized using this chemistry, opening avenues for their use in targeted drug delivery and as contrast agents. google.com

Material TypeApplicationKey FindingReference(s)
Polymer Backbone Modificationtrans-cyclooctenol used to modify poly(styrene-co-acrylonitrile) via IEDDA reaction. researchgate.net
Hydrogel Protein Attachmenttrans-cyclooctene-functionalized microfibers for site-selective ligation of tetrazine-modified proteins. acs.org
Polymersome Drug DeliveryStimuli-responsive polymersomes created from trans-cyclooctenol-containing block copolymers. otago.ac.nz
Nanoparticle Pretargeted Imaging"PeptoBrush" nanoparticles functionalized with trans-cyclooctene for enhanced tetrazine ligation kinetics. acs.org

Expansion of Bioorthogonal Chemistry Applications

The "click-to-release" strategy, where the IEDDA reaction of a trans-cyclooctene derivative triggers the cleavage of a leaving group, is a major area of ongoing research. This compound is central to this work, as the allylic hydroxyl group is the key attachment point for the molecule to be released.

Next-Generation Prodrug Activation : A significant application is in prodrug activation, where an inactive drug is functionalized with a trans-cyclooctene carbamate (B1207046). thieme-connect.de Upon reaction with a tetrazine, the prodrug is cleaved to release the active therapeutic agent, allowing for targeted drug delivery. googleapis.comcore.ac.uk Research is focused on developing linkers that are highly stable in biological environments but undergo rapid and complete cleavage upon reaction. core.ac.ukacs.org

Ultrafast and Universal Cleavage : A major challenge has been achieving rapid and complete release of the cargo molecule post-reaction. Innovations include the design of new trans-cyclooctene linkers that enable complete disassembly regardless of the orientation of the tetrazine reaction. acs.org Furthermore, tuning the electronic properties of the tetrazine trigger can accelerate release rates by over 600-fold, achieving half-lives of less than 3.3 seconds in the physiological pH range. acs.org

Advanced Cellular Imaging : The decaging strategy has been applied to activate fluorophores inside living cells. rsc.org The efficiency of this decaging can be dependent on the stereochemistry of the this compound used, with different isomers showing distinct activities. rsc.org This allows for precise spatial and temporal control over fluorescent signaling, enabling the study of complex biological processes in real-time.

Synergistic Theoretical and Experimental Research Initiatives

The interplay between computational chemistry and experimental synthesis is becoming increasingly crucial for accelerating progress. This synergy allows for the rational design of new this compound derivatives with tailored properties.

Predictive Modeling of Reactivity : Computational methods, particularly Density Functional Theory (DFT), are used to understand and predict the reactivity of strained alkenes. nih.govresearchgate.netresearchgate.net Calculations of strain energy and transition state structures can explain why certain isomers are more reactive than others. nih.gov For example, computational studies revealed that forcing the trans-cyclooctene ring into a "half-chair" conformation significantly increases its strain energy and, consequently, its reaction rate with tetrazines. units.it

Rational Design of Novel Derivatives : This predictive power enables the in silico design of new molecules. Researchers used computation to design a bicyclo[6.1.0]non-4-ene derivative, a conformationally strained TCO, which was predicted to be highly reactive. units.it Subsequent synthesis and kinetic studies confirmed that this new derivative was up to 160 times more reactive than the parent trans-cyclooctene. units.it

Elucidation of Reaction Mechanisms : Combining experimental results with theoretical calculations provides a deeper understanding of reaction mechanisms. This approach has been used to study the facial selectivity in the epoxidation of related cyclic alcohols and to rationalize the outcomes of various cycloaddition reactions. researchgate.net Such insights are vital for optimizing reaction conditions and designing more efficient chemical transformations.

The future of research on this compound is bright, with clear pathways toward more sophisticated synthetic methods, novel reactivity, advanced materials, and more powerful bioorthogonal tools. The continued collaboration between synthetic chemists, materials scientists, biologists, and computational scientists will undoubtedly lead to exciting new discoveries and applications for this remarkable molecule.

Q & A

Q. What are the established synthetic routes for Cyclooct-2-en-1-ol, and how can their reproducibility be ensured?

this compound is typically synthesized via catalytic hydrogenation of cyclooct-2-enone or through ring-closing metathesis. To ensure reproducibility:

  • Experimental protocols : Document reaction conditions (temperature, solvent, catalyst loading) and purification steps (e.g., column chromatography, distillation) in detail. For known compounds, cite prior literature for synthetic methods .
  • Characterization : Provide NMR (¹H/¹³C), IR, and mass spectrometry data, emphasizing key markers (e.g., OH stretch at ~3200 cm⁻¹ in IR, olefinic protons at δ 5.2–5.6 ppm in ¹H NMR). Include purity assessments (e.g., HPLC) .
  • Data reporting : Use standardized formats for reporting yields, enantiomeric excess (if applicable), and spectral data. For example:
MethodCatalystYield (%)Purity (HPLC)
HydrogenationPd/C, H₂85>99%
Ring-closing metathesisGrubbs II7298%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?

  • NMR : The eight-membered ring’s conformational flexibility leads to distinct splitting patterns. The hydroxyl proton (δ 1.5–2.0 ppm, broad) and olefinic protons (δ 5.2–5.6 ppm) are critical markers. ¹³C NMR should confirm the alcohol (δ 60–70 ppm) and double bond (δ 120–130 ppm) .
  • IR : Strong O-H stretch (~3200 cm⁻¹) and C=C stretch (~1650 cm⁻¹).
  • Mass spectrometry : Molecular ion peak (m/z 126 for C₈H₁₄O) and fragmentation patterns (e.g., loss of H₂O at m/z 108).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., solubility, Gibbs energy) of this compound?

Contradictions may arise from differences in experimental conditions (e.g., solvent polarity, temperature). Methodological steps include:

  • Statistical analysis : Apply ANOVA or regression models to compare datasets, identifying outliers or systematic errors .
  • Computational modeling : Use local composition models (e.g., Wilson equation) to predict thermodynamic behavior in mixtures, validating against experimental data .
  • Literature synthesis : Systematically review prior studies using PICOT criteria (Population: solvent systems; Intervention: measurement techniques; Comparison: conflicting datasets; Outcome: resolved discrepancies) .

Q. What strategies are recommended for designing enantioselective synthesis of this compound?

  • Catalyst screening : Test chiral catalysts (e.g., BINAP-metal complexes) under varying conditions (temperature, solvent polarity). Use DOE (Design of Experiments) to optimize enantiomeric excess .
  • Kinetic analysis : Monitor reaction progress via in-situ techniques (e.g., FTIR) to identify rate-limiting steps and enantiomer formation pathways.
  • Validation : Compare results with chiral HPLC or polarimetry data. For example:
Catalystee (%)Reaction Time (h)
(R)-BINAP-Ru9212
(S)-Josiphos-Pd8810
  • Reproducibility : Share raw kinetic data and computational parameters (e.g., DFT calculations for transition states) in supplementary materials .

Q. How should researchers address discrepancies in spectroscopic data between theoretical predictions and experimental observations for this compound?

  • Hypothesis testing : Formulate research questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: “Does solvent-induced conformational change explain NMR signal splitting?” .
  • Advanced techniques : Use dynamic NMR (DNMR) to study ring-flipping kinetics or variable-temperature IR to probe hydrogen bonding effects .
  • Collaborative validation : Cross-validate data with independent labs, ensuring alignment with IUPAC guidelines for spectral reporting .

Methodological Frameworks

  • PICOT for literature reviews : Structure questions as “In solvent systems (P), how does measurement technique (I) compare to alternative methods (C) in resolving Gibbs energy discrepancies (O) over a 6-month study (T)?” .
  • Data contradiction protocols : Follow Coursera’s iterative qualitative analysis, combining triangulation (multiple data sources) and peer debriefing .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.